

A Comparative Analysis of TMPyP4 Tosylate and Other Leading G-Quadruplex Ligands

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Compound of Interest

Compound Name: *TMPyP4 tosylate*

Cat. No.: *B15603925*

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In the landscape of G-quadruplex (G4) targeting for therapeutic and research applications, a variety of ligands have been developed, each with distinct biochemical and biophysical properties. This guide provides a comparative overview of the efficacy of **TMPyP4 tosylate** against other prominent G-quadruplex ligands, namely BRACO-19, Telomestatin, and PhenDC3. The comparison is based on their binding affinities, telomerase inhibition capabilities, and selectivity, supported by experimental data from peer-reviewed studies.

Quantitative Comparison of G-Quadruplex Ligands

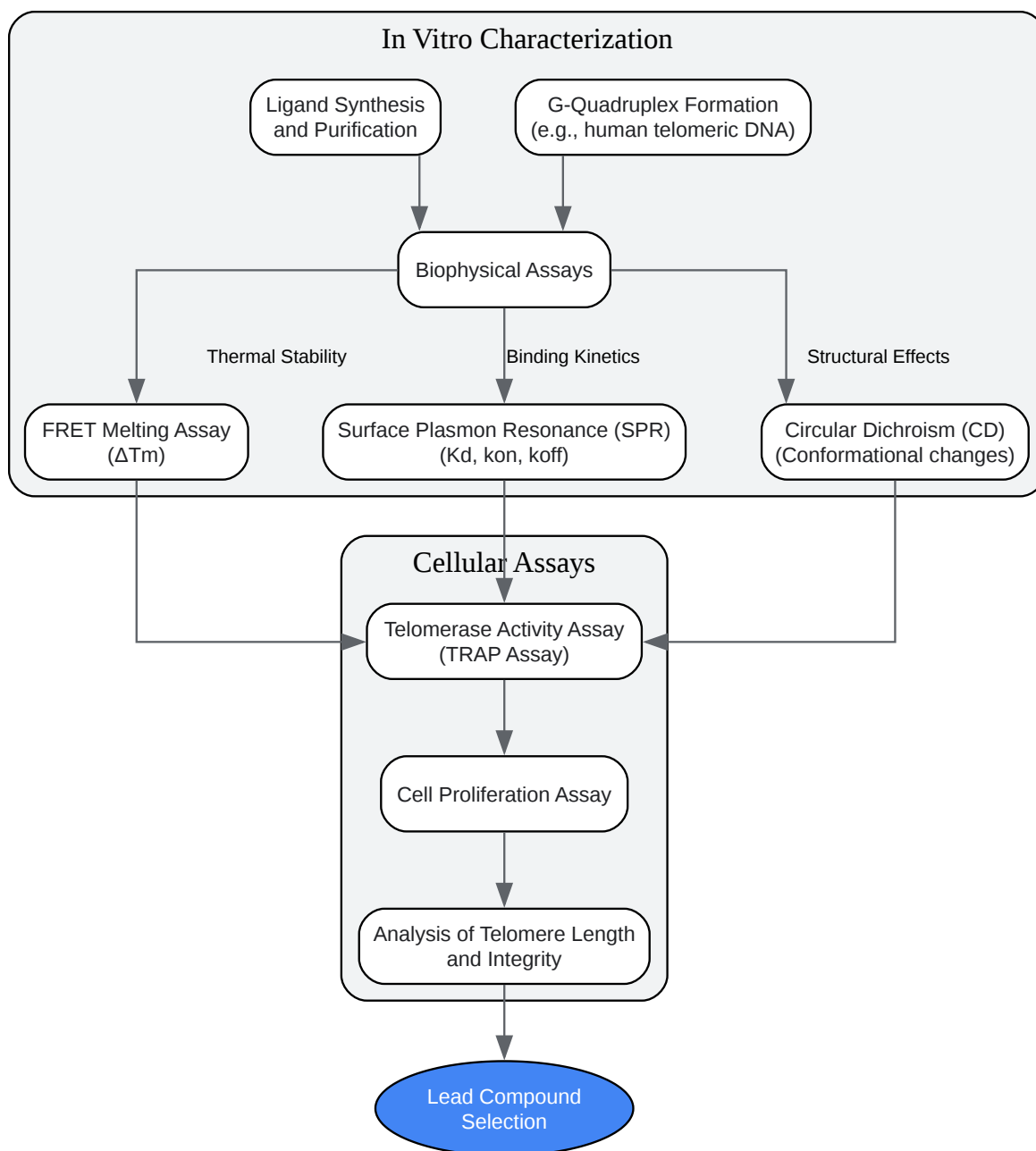
The efficacy of a G-quadruplex ligand is often determined by its binding affinity (dissociation constant, K_d) to G4 structures and its ability to inhibit telomerase activity (half-maximal inhibitory concentration, IC_{50}). The following table summarizes the available quantitative data for **TMPyP4 tosylate** and its counterparts. It is important to note that these values can vary depending on the specific G-quadruplex sequence, buffer conditions, and the assay used.

Ligand	Target G-Quadruplex	Binding Affinity (Kd)	Telomerase Inhibition (IC50)	Conditions/Notes
TMPyP4 tosylate	Human Telomeric	1.3×10^{-6} M[1]	6400 nM[2]	Kd determined by fluorescence titration[1]. IC50 from a direct telomerase assay[2]. Another study reported an IC50 of 1.6 μ M under diluted conditions[3].
c-myc Promoter	Not explicitly found	Not explicitly found	TMPyP4 is known to bind to the c-myc promoter G-quadruplex[4].	
BRACO-19	Human Telomeric	5.6×10^{-6} M[1]	2.5 μ M (in UXF1138L cells) [5][6]	Kd determined by fluorescence titration[1]. IC50 in glioma cell lines ranged from 1.45 to 2.5 μ M[7][8].
Telomestatin	Human Telomeric	~3-5 nM (for scFv Sty49 binding to G4)	5 nM[9][10]	Telomestatin is a very potent telomerase inhibitor[9][10]. It shows high selectivity for intramolecular G-quadruplex structures.

PhenDC3	Human Telomeric	1.4×10^{-6} M[1]	Much less potent in direct assay than in TRAP[11]	Kd determined by fluorescence titration[1]. It is a highly selective G4 ligand.
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Signaling Pathways and Experimental Workflows

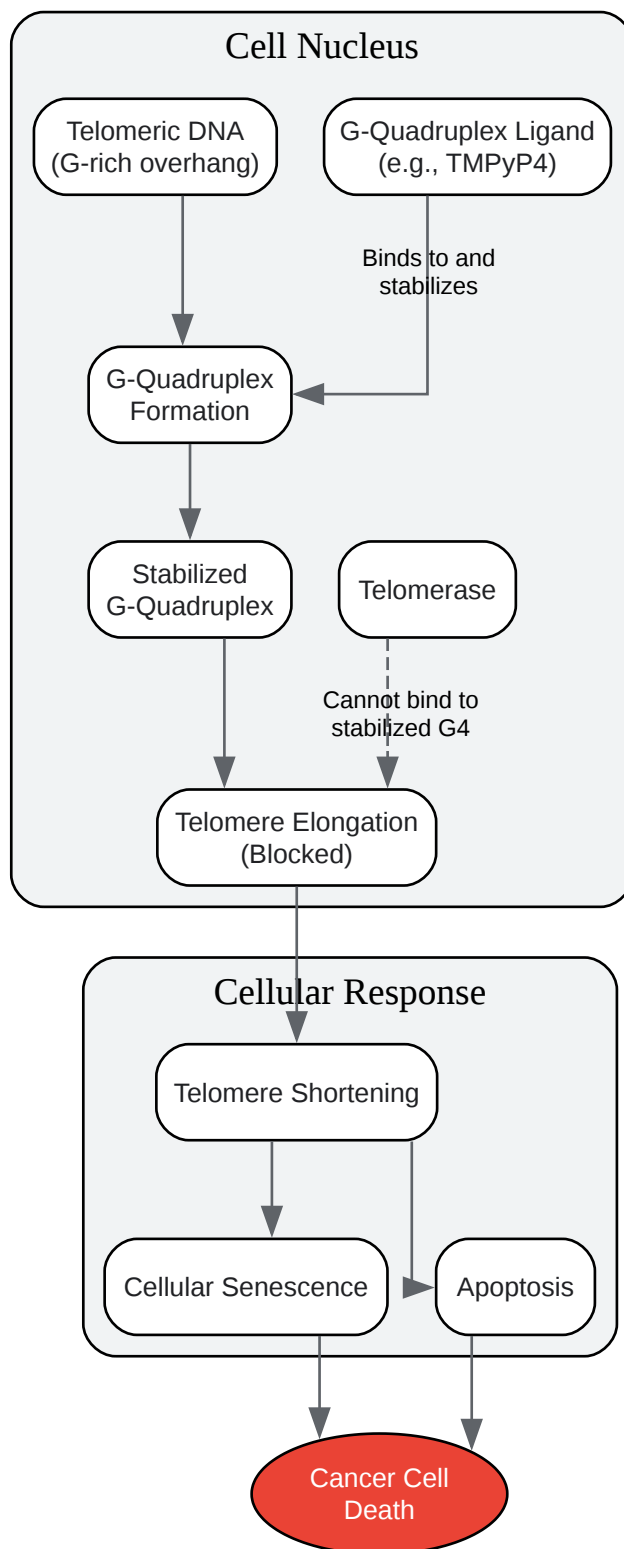
The evaluation of G-quadruplex ligands typically involves a series of biophysical and cellular assays to determine their binding characteristics and biological effects. A general workflow for this process is illustrated below.



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General workflow for the evaluation of G-quadruplex ligands.

The following diagram illustrates a simplified signaling pathway of how G-quadruplex ligands are thought to exert their anticancer effects through telomerase inhibition.



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